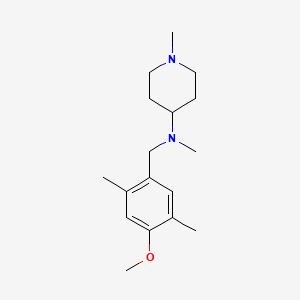
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as 4N-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones and has a molecular formula of C15H12N4O3S.
Applications De Recherche Scientifique
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties. Moreover, this compound has been reported to have potential applications in the field of material science, specifically in the development of organic semiconductors.
Mécanisme D'action
The exact mechanism of action of N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells. Moreover, it has been shown to possess anti-inflammatory and antioxidant properties. Additionally, this compound has been reported to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide in lab experiments is its high purity and good yield. Moreover, it has been reported to exhibit potent biological activities at low concentrations. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Moreover, there is a need to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need to develop more efficient synthesis methods for this compound to increase its availability and reduce its cost.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and yields a high purity product. It has been reported to exhibit potent biological activities, including antitumor, antiviral, and antibacterial activities. Moreover, it has been shown to possess antioxidant and anti-inflammatory properties. Despite its limitations, this compound has the potential to be a promising candidate for the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide involves the reaction between 2-pyridinethiol and 4-nitrobenzaldehyde in the presence of acetic acid and hydrazine hydrate. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
Propriétés
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(10-22-14-3-1-2-8-15-14)17-16-9-11-4-6-12(7-5-11)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMYSVOPSSURA-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)

![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)




![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
